molecular formula C8H5FN2O B13004101 3-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

3-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B13004101
M. Wt: 164.14 g/mol
InChI Key: QVMZOONMYMWLDN-UHFFFAOYSA-N
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Description

3-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity . The presence of a fluorine atom at the 3-position and an aldehyde group at the 2-position makes this compound particularly interesting for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the reaction of 2-aminopyridine with α-bromocinnamaldehyde in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures (around 100°C) under an oxygen atmosphere for several hours . This method allows for the formation of the imidazo[1,2-a]pyridine ring system with the desired functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid.

    Reduction: 3-Fluoroimidazo[1,2-a]pyridine-2-methanol.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group, which imparts distinct reactivity and potential for diverse chemical transformations

Properties

IUPAC Name

3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMZOONMYMWLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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